3-Iodo-4-chloro-5-nitro-(1H)indazole
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Overview
Description
3-Iodo-4-chloro-5-nitro-(1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of iodine, chlorine, and nitro groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-chloro-5-nitro-(1H)indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones. For instance, a copper(II) acetate-catalyzed reaction can be employed, where the cyclization occurs in the presence of oxygen as the terminal oxidant . Another approach involves the use of iodine-mediated intramolecular aryl and sp3 C–H amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-chloro-5-nitro-(1H)indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms (iodine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, amines, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium catalyst, metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: N-alkylated or N-arylated derivatives.
Reduction: Amino derivatives.
Oxidation: N-oxide derivatives.
Scientific Research Applications
3-Iodo-4-chloro-5-nitro-(1H)indazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-chloro-5-nitro-(1H)indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The presence of the nitro group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions. The iodine and chlorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-indazole: Lacks the iodine and nitro groups, resulting in different reactivity and biological activity.
5-Nitro-1H-indazole: Contains a nitro group but lacks the halogen substituents, affecting its chemical properties and applications.
4-Iodo-1H-indazole: Contains an iodine atom but lacks the chlorine and nitro groups, leading to different chemical behavior.
Uniqueness
3-Iodo-4-chloro-5-nitro-(1H)indazole is unique due to the combination of iodine, chlorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry, biological studies, and material science .
Properties
IUPAC Name |
4-chloro-3-iodo-5-nitro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN3O2/c8-6-4(12(13)14)2-1-3-5(6)7(9)11-10-3/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMMCLDYCGTWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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